molecular formula C13H26N4O3S B2564245 4-(azepane-1-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 825607-33-8

4-(azepane-1-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No. B2564245
M. Wt: 318.44
InChI Key: AFQGNSLFHQUYST-UHFFFAOYSA-N
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Description

The compound “4-(azepane-1-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring with one nitrogen atom, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The presence of these rings suggests that this compound might have interesting chemical properties and potential applications in fields like medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azepane and piperazine rings, along with the carbonyl and sulfonamide functional groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings might make it a base, and the carbonyl and sulfonamide groups could potentially form hydrogen bonds .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its reactivity, potential uses in medicinal chemistry, or other properties .

properties

IUPAC Name

4-(azepane-1-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O3S/c1-14(2)21(19,20)17-11-9-16(10-12-17)13(18)15-7-5-3-4-6-8-15/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQGNSLFHQUYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepane-1-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide

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